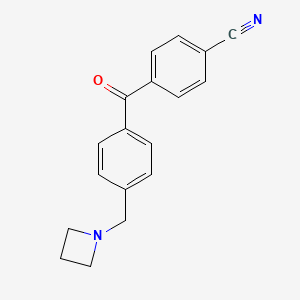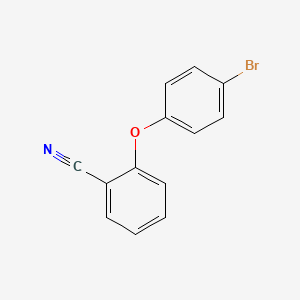
4-Methylaminobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylaminobenzylamine is a chemical compound with the molecular formula C8H12N2 . It is a main product offered by several chemical providers .
Synthesis Analysis
The synthesis of 4-Methylaminobenzylamine involves reacting 4-methylbenzylamine and orthophosphoric acid in a 2:1 stoichiometric ratio using a slow evaporation solution growth method . The Hoffman or Curtius Rearrangement, which involves the conversion of an acid chloride to an amide or acyl azide, can also be used in the synthesis of amines .Molecular Structure Analysis
The molecular structure of 4-Methylaminobenzylamine has been established through NMR spectroscopy . In 1H NMR, the chemical shift for the NH2 group of 4-methylbenzylamine was revealed at 1.42 ppm . This was shifted to 8.094 ppm in 4MLBAHS, owing to the origination of the N–H···O bond between the 4-methylbenzylammonium cation and hydrogen succinate anion .Applications De Recherche Scientifique
- Application: Metallic nanoparticles, including those functionalized with various bio-cargos, are being extensively researched for their potential medical uses . These nanoparticles can be directed around the body with a magnetic field or directed to a magnetic implant .
- Method: The synthesis methods of these core-shell nanoparticles involve the use of various metal nanoparticles, including single metal nanoparticles, functionalized metal nanoparticles, and core-shell metal nanoparticles using a core of Fe3O4 .
- Results: These nanoparticles have found applications in site-specific imaging in vivo, cancer detection and therapy, neurodegenerative disease therapy, HIV/AIDS therapy, ocular disease therapy, and respiratory disease therapy .
- Application: Metal- and metal oxide–supported nanomaterials have shown significant therapeutic effect in medical science . They have been used in various areas such as antibacterial, antifungal, anticancer, and more .
- Method: The mechanisms related to the interaction of nanoparticles with animal and plant cells are used to establish its significant role and to improve their activity in health and medical applications .
- Results: Based on the significant ongoing research and applications, it is expected that metal-supported nanomaterials play an outstanding role not only in medical but also in other important areas .
Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications
Metal Decorated Nanomaterials for Various Biological Applications
Synthesis, Structural, Spectral and Optical Studies of (4-methylphenyl)methanaminium Bromide Hemihydrate
- Application: Metallic nanoparticles, including those functionalized with various bio-cargos, are being extensively researched for their potential medical uses . These nanoparticles can be directed around the body with a magnetic field or directed to a magnetic implant .
- Method: The synthesis methods of these core-shell nanoparticles involve the use of various metal nanoparticles, including single metal nanoparticles, functionalized metal nanoparticles, and core-shell metal nanoparticles using a core of Fe3O4 .
- Results: These nanoparticles have found applications in site-specific imaging in vivo, cancer detection and therapy, neurodegenerative disease therapy, HIV/AIDS therapy, ocular disease therapy, and respiratory disease therapy .
- Application: Alkylation is an efficient method for the synthesis of 3° and 4° amines . However, when 1° and 2° amines are alkylated a mixture of products is typically produced .
- Method: When ammonia is reacted with an alkylhalide an monoalkylammonium salt is formed .
- Results: This method is used in the synthesis of a variety of amines .
- Application: Benzylamine, which has a similar structure to 4-Methylaminobenzylamine, is used in the industrial production of many pharmaceuticals .
- Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
- Results: The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .
Magnetic Functionalized Nanoparticles for Drug Delivery
Synthesis of Amines
Production of Pharmaceuticals
- Application: Metal nanozymes with high enzyme-like catalytic activity have been recognized as promising alternatives for natural enzymes and exhibit great potentials in biodetection, disease diagnosis, and treatment .
- Method: When metal nanozymes are controllably regulated by compositions, sizes, morphologies, crystal defects, surface states, or stimulated by diversified external fields, they will acquire unique geometric and electronic structures and exhibit various physical/chemical properties in catalytic behaviors .
- Results: Significant progress has been made in metal nanozymes, but there is still large space for further improving the catalytic efficiency, developing the synthetic process for large-scale production, facilitating the clinical transformation, and exploring the untapped applications .
- Application: Metal-based nanoparticles have shown significant therapeutic effect in medical science . They have been used in various areas such as antibacterial, antifungal, anticancer, and more .
- Method: The mechanisms related to the interaction of nanoparticles with animal and plant cells are used to establish its significant role and to improve their activity in health and medical applications .
- Results: Based on the significant ongoing research and applications, it is expected that metal-supported nanomaterials play an outstanding role not only in medical but also in other important areas .
- Application: Benzylamine, which has a similar structure to 4-Methylaminobenzylamine, is used in the industrial production of many pharmaceuticals .
- Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
- Results: The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .
Metal Nanozymes with Multiple Catalytic Activities
Metal-based Nanoparticles in Antibacterial Application
Production of Pharmaceuticals
Safety And Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)-N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWSYQQIAQHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629216 |
Source


|
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylaminobenzylamine | |
CAS RN |
24732-10-3 |
Source


|
| Record name | 4-(Aminomethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)


